molecular formula C8H5ClFN B1592979 4-chloro-6-fluoro-1H-indole CAS No. 885520-79-6

4-chloro-6-fluoro-1H-indole

Cat. No.: B1592979
CAS No.: 885520-79-6
M. Wt: 169.58 g/mol
InChI Key: ZIXPMUOPYURNOC-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffold in Medicinal and Synthetic Chemistry

The indole ring system is a recurring motif in numerous natural products and synthetic molecules, demonstrating a broad spectrum of pharmacological activities. bohrium.comnih.govsci-hub.se Its unique structure allows it to mimic protein structures and bind to various enzymes, making it a highly sought-after pharmacophore in drug discovery. ijpsr.info The versatility of the indole scaffold has led to the development of a multitude of drugs with diverse therapeutic applications, including anticancer, antiviral, and antihypertensive agents. bohrium.commdpi.com

Indole as a Privileged Structure in Bioactive Molecules and Natural Products

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The indole nucleus is a prime example of such a scaffold, being present in essential biomolecules like the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin. ijpsr.infomdpi.com Its presence extends to a wide range of natural products, including alkaloids from marine organisms and plants, which exhibit significant biological activities such as anti-inflammatory and cytotoxic effects. bohrium.combohrium.com This widespread occurrence in nature underscores the evolutionary selection of the indole scaffold for biological interactions. bohrium.combohrium.com

Role of Halogenation in Modulating Pharmacological Properties and Chemical Reactivity

The introduction of halogen atoms onto the indole ring is a powerful strategy for fine-tuning its physicochemical and biological properties. cnr.itmdpi.com Halogenation can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. mdpi.comresearchgate.net For instance, the incorporation of halogens can enhance a compound's ability to cross cellular membranes and the blood-brain barrier. researchgate.net Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the stability of ligand-receptor complexes and influence drug-target selectivity. researchgate.netacs.org From a synthetic standpoint, halogenated indoles serve as versatile intermediates, readily participating in cross-coupling reactions to generate more complex molecular architectures. mdpi.com The type and position of the halogen on the indole scaffold are crucial factors that determine the resulting changes in reactivity and biological activity. nih.gov

Overview of 4-chloro-6-fluoro-1H-indole within the Context of Contemporary Research

This compound is a di-substituted indole that has emerged as a valuable building block in various research domains. Its specific substitution pattern, with a chlorine atom at the 4-position and a fluorine atom at the 6-position, imparts unique electronic properties that influence its reactivity and potential applications.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 885520-79-6 aksci.com
Molecular Formula C₈H₅ClFN
Molecular Weight 169.58 g/mol
Appearance White powder
Solubility Moderately soluble in organic solvents

Research Trajectories and Future Directions for Substituted Indoles

The field of indole chemistry is continuously advancing, with new synthetic methodologies and applications being explored. numberanalytics.com Current research focuses on developing more efficient and sustainable methods for the synthesis of substituted indoles, including the use of flow chemistry and biocatalysis. numberanalytics.comnumberanalytics.com There is a growing interest in the application of indole-based molecules in materials science, particularly in the development of organic electronics. numberanalytics.com In medicinal chemistry, the focus remains on the discovery of novel indole derivatives with enhanced therapeutic efficacy and reduced side effects for a wide range of diseases, including cancer and infectious diseases. mdpi.comnrfhh.com The exploration of unique substitution patterns on the indole ring, such as in this compound, will continue to be a key driver of innovation in the field, opening up new avenues for the development of advanced materials and therapeutic agents. nrfhh.comfrontiersin.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXPMUOPYURNOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646239
Record name 4-Chloro-6-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-79-6
Record name 4-Chloro-6-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 4 Chloro 6 Fluoro 1h Indole

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 4-chloro-6-fluoro-1H-indole reveals that the primary challenge lies in the regioselective formation of the indole (B1671886) ring with the desired halogenation pattern. The most logical disconnections of the indole core point toward appropriately substituted aniline or phenylhydrazine derivatives as key precursors.

The most direct route to this compound involves starting with an aniline derivative that already contains the required 3-chloro-5-fluoro substitution pattern on the aromatic ring. 3-Chloro-5-fluoroaniline is a commercially available building block that serves as an ideal starting material for several indole synthesis methods. ossila.comchemicalbook.com This precursor ensures that the chlorine and fluorine atoms are correctly positioned in the final indole product, circumventing issues with regioselectivity that can arise from late-stage halogenation. This aniline derivative can be utilized in syntheses such as the Gassman or modern palladium-catalyzed methods to construct the pyrrole (B145914) ring. ossila.comresearchgate.net

While starting with the pre-halogenated aniline is most efficient, the strategic introduction of halogens onto an aromatic ring is a fundamental aspect of organic synthesis. For a 1,3,5-substitution pattern like that in 3-chloro-5-fluoroaniline, direct electrophilic halogenation of aniline is not feasible due to the strong ortho- and para-directing nature of the amino group.

Therefore, the synthesis of the precursor itself relies on multi-step sequences. A common strategy involves:

Nitration: Introducing a nitro group, which is a meta-director.

Halogenation: Performing electrophilic halogenation, guided by the nitro group.

Diazotization and Sandmeyer/Schiemann Reaction: Converting an amino group (introduced via reduction of another nitro group or starting from a different substituted aniline) into a diazonium salt, which can then be converted to a halogen (chloro, fluoro) at a specific position.

Reduction: Finally, reducing the initial nitro group to the required aniline functionality.

Classical and Modern Synthetic Approaches to the Indole Core

With a suitable precursor like 3-chloro-5-fluoroaniline in hand, several established and contemporary methods can be employed to construct the indole nucleus.

The Fischer indole synthesis, discovered in 1883, remains one of the most widely used methods for preparing substituted indoles. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and an aldehyde or ketone. wikipedia.orgalfa-chemistry.com

For the synthesis of this compound, the key precursor would be (3-chloro-5-fluorophenyl)hydrazine . This hydrazine can be prepared from 3-chloro-5-fluoroaniline via diazotization followed by reduction. The hydrazine is then reacted with a suitable carbonyl compound (e.g., pyruvic acid or an acetaldehyde equivalent) in the presence of a Brønsted or Lewis acid catalyst (such as HCl, H₂SO₄, or ZnCl₂) to induce the characteristic researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent cyclization to form the indole ring. wikipedia.org The Fischer synthesis is robust and has been successfully applied to the preparation of various halogenated indoles. umn.edu

Table 1: Overview of Fischer Indole Synthesis for this compound

StepDescriptionKey Reagents
1 Formation of Arylhydrazone(3-chloro-5-fluorophenyl)hydrazine, Aldehyde/Ketone
2 Tautomerization to Ene-hydrazineAcid Catalyst (H⁺)
3 researchgate.netresearchgate.net-Sigmatropic RearrangementHeat, Acid Catalyst
4 Rearomatization & Cyclization-
5 Elimination of AmmoniaAcid Catalyst

The Gassman indole synthesis is a one-pot method that produces 3-thioalkyl-substituted indoles from an aniline, which can subsequently be desulfurized. researchgate.netwikipedia.org The reaction is particularly useful for anilines that may be sensitive to the highly acidic conditions of the Fischer synthesis.

The key steps in the Gassman synthesis are: wikipedia.org

N-chlorination of the aniline (e.g., 3-chloro-5-fluoroaniline) with an agent like tert-butyl hypochlorite (tBuOCl).

Addition of a β-keto thioether to form a sulfonium salt.

Addition of a mild base (e.g., triethylamine), which induces a researchgate.netgoogle.com-sigmatropic rearrangement to form an ortho-substituted ketone.

Spontaneous intramolecular condensation and dehydration to yield a 3-methylthioindole.

Reductive desulfurization, often with Raney nickel, to afford the final indole.

While electron-rich anilines are known to perform poorly in this reaction, anilines with electron-withdrawing or neutral substituents, such as halogenated anilines, are generally suitable substrates. wikipedia.org This makes the Gassman synthesis a viable, albeit longer, alternative for preparing this compound. The synthesis of 4,5-difluoro-2-methylindole has been successfully achieved using this method. researchgate.net

Modern synthetic chemistry has introduced powerful palladium-catalyzed methods for indole synthesis, which often offer milder reaction conditions and broader functional group tolerance compared to classical methods. These strategies typically involve C-C or C-N bond formation followed by cyclization.

One prominent strategy is the palladium-catalyzed C-H activation/functionalization. For instance, a directing group can be installed on the indole nitrogen or at the C3 position to direct palladium to selectively activate the C4-H bond for functionalization, although this is more applicable to modifying an existing indole core. rsc.org

For the de novo synthesis of the ring, a common approach involves an intramolecular cyclization. A suitably substituted aniline, such as 2-alkynyl-3-chloro-5-fluoroaniline, could undergo a palladium-catalyzed cyclization to form the indole ring directly. Another approach is the Buchwald modification of the Fischer indole synthesis, where aryl bromides are cross-coupled with hydrazones using a palladium catalyst. wikipedia.orgjk-sci.com These advanced methods provide powerful tools for accessing complex and highly substituted indoles like this compound, particularly when classical methods prove inefficient.

Table 2: Comparison of Synthetic Approaches

MethodKey PrecursorAdvantagesDisadvantages
Fischer Synthesis (3-chloro-5-fluorophenyl)hydrazineHigh efficiency, widely used, one-pot variations exist. thermofisher.comRequires strongly acidic conditions, potential for side reactions.
Gassman Synthesis 3-chloro-5-fluoroanilineMilder conditions, one-pot procedure. wikipedia.orgMulti-step mechanism, requires subsequent desulfurization.
Palladium-Catalyzed Substituted anilines/aryl halidesHigh functional group tolerance, mild conditions, high regioselectivity. nih.govExpensive catalysts and ligands, may require complex precursors.

Reductive Cyclization Strategies

Reductive cyclization is a prominent and versatile strategy for the synthesis of the indole nucleus. This approach typically involves the reduction of a nitro group ortho to a side chain on an aromatic ring, which then cyclizes to form the pyrrole ring of the indole.

One of the most widely used methods in this category is the Leimgruber-Batcho indole synthesis. This reaction allows for the preparation of various substituted indoles from o-nitrotoluenes. diva-portal.org The process involves the formation of an enamine from the nitrotoluene, followed by a reductive cyclization step using reagents like iron in acetic acid or catalytic hydrogenation with Raney Nickel or Palladium on carbon (Pd/C). diva-portal.org This method is valued in industrial applications for its use of readily available starting materials. diva-portal.org

Variations of reductive cyclization have been developed to accommodate different precursors. For instance, the palladium-catalyzed reductive cyclization of β-nitrostyrenes can be employed to synthesize indoles. mdpi.com Similarly, 2'-nitrochalcones can undergo reductive cyclization using formic acid as a carbon monoxide surrogate, catalyzed by palladium complexes, to yield quinolones, a related class of N-heterocyles, demonstrating the broad applicability of this synthetic strategy. mdpi.com Another approach involves the cyclization of 2-(5-fluoro-2-nitrophenyl)malonic acid diester under reductive conditions to obtain 5-fluorooxindole-3-carboxylic acid esters. google.com

Specific Synthetic Routes to this compound and its Derivatives

The synthesis of specifically substituted indoles like this compound often relies on multi-step sequences starting from appropriately halogenated benzene (B151609) derivatives. The precise placement of the chloro and fluoro substituents is critical and dictates the choice of the initial synthetic design.

Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate is a valuable derivative used in further synthetic applications. A simplified synthesis for this compound and its isomer, ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, has been developed. tandfonline.com While specific reagents for the 6-fluoro isomer are detailed in dedicated literature, a common and powerful method for synthesizing indole-2-carboxylates is the Fischer indole synthesis. diva-portal.orgresearchgate.net This classic method involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed by the reaction of a substituted phenylhydrazine with an α-ketoester, such as ethyl pyruvate. diva-portal.org

In a typical sequence for a related compound, 4-chloro-3-fluoroaniline is protected and then regioselectively iodinated. researchgate.net After deprotection, cyclization of the resulting o-iodoaniline can yield the corresponding indole-2-carboxylic acid, which is subsequently esterified to provide the target indole ester. researchgate.net

The isomer 6-chloro-5-fluoro-indole serves as an important intermediate for various pharmaceuticals. google.comtsijournals.com An efficient, plant-scale synthesis has been reported via a modified Leimgruber-Batcho reaction. tsijournals.com This process starts with 3-chloro-4-fluoro-6-methylnitrobenzene, which is reacted with N,N-dimethylformamide di-isopropyl acetal in DMF. tsijournals.com The resulting intermediate undergoes reductive cyclization using iron powder and acetic acid in a toluene/silica gel system to yield 6-chloro-5-fluoro-indole. tsijournals.com

An alternative novel method begins with 3-chloro-4-fluoroaniline. google.com This starting material is reacted with boron trichloride and chloromethyl cyanide in a toluene solution in the presence of aluminum trichloride. google.com The resulting imine is hydrolyzed with hydrochloric acid, and the intermediate is then reduced with sodium borohydride in a dioxane/water system, followed by reflux dewatering to generate the final 6-chloro-5-fluoro-indole product. google.com

Summary of Synthetic Routes
Target CompoundSynthetic MethodKey Starting Material(s)Key Reagents
6-chloro-5-fluoro-indoleModified Leimgruber-Batcho3-chloro-4-fluoro-6-methylnitrobenzeneDMF di-isopropyl acetal, Iron powder, Acetic acid
6-chloro-5-fluoro-indoleNovel Imine Cyclization3-chloro-4-fluoroanilineBoron trichloride, Aluminum trichloride, Sodium borohydride
Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylateMulti-step Cyclization4-chloro-3-fluoroanilineBoc protection, Iodination, Cyclization, Esterification

Achieving regioselective functionalization on the pre-formed indole core is a significant synthetic challenge, particularly at the less reactive C4 to C7 positions of the benzenoid ring. nih.gov Advanced techniques often rely on transition-metal-catalyzed C-H bond activation.

A highly regioselective functionalization of the indole C4 position has been achieved using an aldehyde as a directing group with a ruthenium catalyst. nih.govresearchgate.net This strategy is crucial for synthesizing 4-substituted indoles, which are precursors to important alkaloids. nih.govresearchgate.net Similarly, copper-carbene species have been used for the regioselective C5–H alkylation of indoles that have carbonyl functionalities at the C3 position. nih.gov The ability to control site selectivity between the C2 and C3 positions can also be managed by adjusting the solvent system in certain arylation reactions. rsc.org These modern methods provide powerful tools for the late-stage modification of complex indole structures, including halogenated derivatives. nih.gov

Optimization of Reaction Conditions and Yield Enhancement

The efficiency and yield of indole synthesis are highly dependent on the optimization of reaction conditions, including the choice of catalysts, solvents, and other parameters.

The choice of catalyst and solvent is paramount in directing the outcome of indole synthesis. Palladium-based catalysts are widely used for various cyclization and functionalization reactions. mdpi.com For instance, catalyst systems like Pd(OAc)2, PdI2/KI, and Pd(tfa)2 have been successfully employed in the carbonylative synthesis of indoles. The solvent choice in these reactions varies, with systems including toluene, methanol, ethanol, and mixtures like DMSO/MeOH being common.

Iron catalysts, such as tricarbonyl(cyclopentadienone) iron complexes, have been used for the N-alkylation of indolines. nih.gov These reactions have shown a strong solvent dependency, with fluorinated solvents like 2,2,2-trifluoroethanol (TFE) providing significantly better yields than other common solvents like dioxane or t-BuOH. nih.gov The unique properties of TFE, such as low nucleophilicity, are critical for the success of this transformation. nih.gov

Organocatalysts like L-proline have also been used effectively for the regioselective synthesis of substituted indoles, often in green solvent systems such as ethanol-water mixtures at elevated temperatures. nih.gov The optimization of these parameters is a key focus of modern synthetic chemistry to develop more efficient, cost-effective, and environmentally benign processes.

Catalytic Systems and Solvents in Indole Synthesis
Catalyst TypeSpecific Catalyst Example(s)Typical Solvent(s)Application
Palladium-basedPd(OAc)₂, PdCl₂(PPh₃)₂, PdI₂/KIToluene, DMF, Methanol, DMSO/MeOHCarbonylative cyclization, C-H functionalization
Iron-basedTricarbonyl(cyclopentadienone) iron complexes2,2,2-Trifluoroethanol (TFE)N-alkylation of indolines
Ruthenium-basedRu(II) complexesClCH₂CH₂Cl (Dichloroethane)Regioselective C4 C-H activation
Copper-basedCopper-carbene speciesBenzeneRegioselective C5-H alkylation
OrganocatalystL-prolineEthanol/WaterRegioselective synthesis of 3-substituted indoles

Minimization of By-product Formation

A significant challenge in the synthesis of substituted indoles, particularly via the Fischer indole synthesis, is the potential for the formation of regioisomeric by-products. When using an unsymmetrical ketone, the initial condensation with the phenylhydrazine can lead to two different hydrazones, which upon cyclization, would yield a mixture of isomeric indoles. byjus.com

To minimize the formation of these by-products, several strategies can be employed:

Choice of Carbonyl Compound: The use of a symmetrical ketone or an aldehyde will prevent the formation of isomeric hydrazones. If an unsymmetrical ketone is necessary, careful consideration of the electronic and steric effects of the substituents on the ketone can influence the regioselectivity of the reaction.

Reaction Conditions: The acidity of the medium can play a crucial role in directing the cyclization reaction. Fine-tuning the acid catalyst and reaction temperature can favor the formation of the desired isomer.

Purification Techniques: After the reaction, a mixture of isomers may still be present. Efficient purification methods such as column chromatography or recrystallization are essential to isolate the pure this compound.

In the context of the Leimgruber-Batcho synthesis, by-product formation is generally less of a concern as the regiochemistry is determined by the substitution pattern of the starting o-nitrotoluene. However, incomplete reduction or side reactions during the enamine formation can lead to impurities that require careful purification.

Derivatization Strategies for this compound

The this compound scaffold can be further modified at several positions to generate a library of derivatives with diverse chemical properties.

Functionalization at the N1 Position

The nitrogen atom of the indole ring is a common site for functionalization.

N-Alkylation: This can be achieved by treating the indole with an alkyl halide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

N-Arylation: Palladium-catalyzed cross-coupling reactions are effective for the N-arylation of indoles with aryl halides. rsc.org This method allows for the introduction of a wide range of substituted aryl groups at the N1 position.

N-Acylation and N-Sulfonylation: The indole nitrogen can be readily acylated or sulfonylated using acyl chlorides or sulfonyl chlorides, respectively, in the presence of a base.

FunctionalizationReagents and ConditionsProduct Type
N-AlkylationAlkyl halide, NaH or K2CO3N-Alkyl-4-chloro-6-fluoro-1H-indole
N-ArylationAryl halide, Palladium catalyst, BaseN-Aryl-4-chloro-6-fluoro-1H-indole
N-AcylationAcyl chloride, BaseN-Acyl-4-chloro-6-fluoro-1H-indole
N-SulfonylationSulfonyl chloride, BaseN-Sulfonyl-4-chloro-6-fluoro-1H-indole

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 6 Fluoro 1h Indole

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While a specific, experimentally recorded IR spectrum for 4-chloro-6-fluoro-1H-indole is not widely available in the cited literature, the expected characteristic absorption bands can be predicted based on the known vibrational frequencies of the indole (B1671886) nucleus and its substituents.

The IR spectrum of this compound would be expected to exhibit several key absorptions. The N-H stretching vibration of the indole ring typically appears as a sharp to moderately broad band in the region of 3400-3300 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic benzene (B151609) and pyrrole (B145914) rings would likely produce a series of bands in the 1600-1450 cm⁻¹ region. Furthermore, the presence of halogen substituents would give rise to characteristic absorptions in the fingerprint region (below 1000 cm⁻¹). The C-Cl stretching vibration is expected in the 800-600 cm⁻¹ range, while the C-F stretch typically appears in a higher frequency region, approximately 1250-1000 cm⁻¹.

Table 1: Predicted Infrared Absorption Bands for this compound

Vibrational Mode Predicted Absorption Range (cm⁻¹) Functional Group
N-H Stretch 3400-3300 Indole N-H
Aromatic C-H Stretch >3000 Aromatic C-H
C=C Stretch 1600-1450 Aromatic Ring
C-F Stretch 1250-1000 Aryl Fluoride

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from lower to higher energy orbitals. The indole scaffold possesses a conjugated π-electron system, giving rise to characteristic UV absorption bands.

Table 2: Expected Electronic Transitions for this compound

Transition Type Expected λₘₐₓ Range (nm) Description
π→π* (¹Lₐ) ~220-240 High-energy transition within the π-system

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, thereby confirming the molecular structure and connectivity.

A search of crystallographic databases indicates that a specific single-crystal X-ray structure for this compound has not been publicly reported. However, analysis of crystal structures of related substituted indoles reveals common structural features. nih.govmdpi.comnih.gov The indole ring system is generally planar, and the crystal packing is often stabilized by a network of intermolecular interactions, including hydrogen bonding involving the indole N-H group and, potentially, halogen bonding. If suitable crystals of this compound were to be grown and analyzed, the resulting crystallographic data would provide definitive proof of its structure.

Table 3: Hypothetical Crystallographic Data Parameters for this compound

Parameter Expected Value/System
Crystal System Monoclinic or Orthorhombic (Common for indoles)
Space Group e.g., P2₁/c, P-1
Key Bond Lengths (Å) C-Cl: ~1.74, C-F: ~1.35, Aromatic C-C: ~1.36-1.41
Key Bond Angles (°) Angles within the fused rings would be close to 108° and 120°

Computational and Theoretical Investigations of 4 Chloro 6 Fluoro 1h Indole

Molecular Docking and Dynamics Simulations

Ligand-Protein Interaction Profiling:Consequently, no specific ligand-protein interaction profiles for this compound are available.

Without access to published research data, generating a thorough and scientifically accurate article that adheres to the user's strict constraints is not feasible.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational methods are invaluable for dissecting these relationships by quantifying how specific structural modifications, such as the addition of halogen atoms, alter a molecule's properties.

For 4-chloro-6-fluoro-1H-indole, a key focus of computational SAR studies would be to determine the electronic influence of the chloro and fluoro substituents on the indole (B1671886) scaffold. Halogens exert two primary electronic effects: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). libretexts.org The inductive effect, which decreases electron density through the sigma bond framework, is generally dominant for halogens. libretexts.org The resonance effect involves the donation of lone-pair electrons into the aromatic π-system. libretexts.org

The positions of the substituents are critical. The 4-chloro group and the 6-fluoro group are both located on the benzene (B151609) portion of the indole ring. Computationally, their combined influence would be assessed by calculating the molecular electrostatic potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for molecular recognition by biological targets like enzymes or receptors. researchgate.net

Table 1: Predicted Electronic and Steric Effects of Substituents on the Indole Ring

Substituent Position Primary Electronic Effect Predicted Impact on Molecular Electrostatic Potential (MEP) Potential Role in SAR
Chlorine (Cl) C4 Strong Inductive (-I), Weak Resonance (+R) Increases positive potential on the benzene ring; may create a region suitable for halogen bonding. Modulates lipophilicity and can act as a bioisostere for other groups. chemrxiv.org

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a fundamental tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that are often difficult or impossible to observe experimentally. For this compound, a primary area of investigation would be its behavior in electrophilic aromatic substitution reactions, which are characteristic of the indole ring system. quimicaorganica.org

Indole is highly reactive towards electrophiles, with substitution occurring preferentially at the C3 position of the pyrrole (B145914) ring. ic.ac.ukpearson.com This preference is explained by the ability of the nitrogen atom to stabilize the cationic intermediate (the Wheland intermediate or sigma complex) formed upon electrophilic attack at C3, without disrupting the aromaticity of the fused benzene ring. pearson.com

The presence of the electron-withdrawing chloro and fluoro groups on the benzene ring is expected to deactivate the entire molecule towards electrophilic attack compared to indole itself. A computational study using Density Functional Theory (DFT) would quantify this effect. researchgate.netniscpr.res.in Such a study would involve calculating the activation energy barriers for the reaction of an electrophile (e.g., NO₂⁺) at various positions on the ring (C2, C3, C5, C7).

The typical computational workflow would be:

Optimize the geometries of the reactants (this compound and the electrophile).

Locate the transition state structures for the attack at each potential site.

Optimize the geometries of the resulting Wheland intermediates.

Calculate the relative energies of the transition states and intermediates.

Table 2: Hypothetical Relative Energies for Wheland Intermediates in the Electrophilic Nitration of this compound

Position of Electrophilic Attack Structure of Intermediate Hypothetical Relative Energy (kcal/mol) Predicted Outcome
C3 Wheland intermediate with positive charge delocalized between C2 and N1 0.0 (most stable) Major Product
C2 Wheland intermediate with charge localized on N1, disrupting aromaticity +8 to +12 Minor or no product
C5 Attack on the deactivated benzene ring > +15 Trace or no product

Note: These energy values are illustrative and represent plausible outcomes from a DFT calculation, intended to show the expected relative stabilities.

Medicinal Chemistry and Pharmacological Potential of 4 Chloro 6 Fluoro 1h Indole and Its Derivatives

Overview of Indole (B1671886) Derivatives in Drug Discovery and Development

Indole, a bicyclic molecule with a pyrrole (B145914) ring fused to a benzene (B151609) ring, serves as a foundational scaffold in a multitude of natural products and pharmaceutical agents. nih.gov This "privileged scaffold" is a cornerstone in medicinal chemistry due to its ability to serve as a ligand for a variety of receptors, making it a versatile framework for drug design. frontiersin.org The chemical versatility of the indole ring allows for selective functionalization at various positions, which in turn unlocks diverse synthetic pathways to create molecules with specific biological activities. nih.gov

Indole derivatives are recognized for their wide-ranging biological activities and therapeutic potential, playing a pivotal role in modern drug discovery. nih.gov These compounds have demonstrated significant efficacy in targeting diverse biological pathways, making them valuable for designing new drugs for a wide array of conditions. nih.gov The applications of indole-based therapeutics are extensive, with approved drugs for treating migraines, microbial infections, and cardiovascular diseases, underscoring their pharmacological importance. nih.gov Researchers are continuously working to enhance the therapeutic potencies of novel indole derivatives to combat a variety of health challenges. frontiersin.orgnih.gov

Antimicrobial and Antifungal Activities

The emergence of drug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial and antifungal agents. Indole derivatives have garnered considerable attention in this area due to their broad-spectrum activity against various pathogenic microbes.

Halogenated indole derivatives exert their antimicrobial and antifungal effects through several mechanisms. One of the key mechanisms is the disruption of microbial cell membranes. The presence of halogen atoms, such as chlorine and fluorine, on the indole ring can enhance the lipophilicity of the molecule, facilitating its interaction with and penetration of the lipid-rich cell membranes of bacteria and fungi. nih.gov This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

For fungal pathogens like Candida albicans, a crucial virulence factor is the transition from yeast to hyphal form, which is essential for biofilm formation and tissue invasion. nih.gov Halogenated indoles have been shown to inhibit this morphological transition, thereby preventing the formation of robust biofilms. nih.gov Studies on various indole derivatives reveal that they can downregulate the expression of genes related to hyphal formation and biofilm development, such as ALS3, ECE1, HWP1, and RBT1. nih.gov

Another mechanism involves the inhibition of crucial microbial enzymes. For instance, some indole derivatives have been found to target DNA gyrase, an essential enzyme for bacterial DNA replication, leading to an antistaphylococcal effect. mdpi.com Furthermore, indole compounds can act as signaling molecules that interfere with bacterial communication systems like quorum sensing, which regulates virulence and biofilm formation in pathogens such as Vibrio parahaemolyticus. nih.gov Halogenated indoles have been shown to inhibit the production of indole, a quorum sensing molecule, thereby acting as quorum quenching agents. nih.gov

The antimicrobial and antifungal efficacy of indole derivatives is significantly influenced by the nature and position of substituents on the indole scaffold. The presence of halogen atoms like chlorine and fluorine is a key determinant of their biological activity.

The position of the halogen substituent on the indole ring is critical for its antibacterial activity. For example, studies on chloroindoles have shown that substitutions at the C4 and C5 positions of the indole motif are essential for eradicating the growth of V. parahaemolyticus, likely due to the higher electronegativity of atoms at these positions. nih.gov In contrast, substitution at the 7th position was found to be less effective. nih.gov The combination of a chloro or fluoro group at the C5 position of the indole ring has been shown to enhance the modulatory potency of certain indole derivatives at specific receptors. nih.gov

For antifungal activity, particularly against Candida albicans, the presence of a fluoro group has been noted for its effectiveness. For instance, 4-fluoroindole (B1304775) was found to effectively inhibit biofilm formation. nih.gov The introduction of appropriate substituents on the indolyl ring of certain antifungal compounds can lead to more potent derivatives. nih.gov The specific combination of a chloro group at the 4-position and a fluoro group at the 6-position in 4-chloro-6-fluoro-1H-indole suggests a potential for significant antimicrobial and antifungal properties, based on the established structure-activity relationships of halogenated indoles.

Antiviral Properties, including Anti-HIV Activity

Indole derivatives have emerged as a promising class of antiviral agents, with significant research focused on their potential to combat a range of viruses, including Human Immunodeficiency Virus (HIV). nih.gov Their structural versatility allows for the design of compounds that can interact with various viral targets.

Indole-based compounds can interfere with multiple stages of the viral life cycle. One of the primary mechanisms is the inhibition of viral entry into host cells. Some indole derivatives have been shown to block the fusion of the viral envelope with the host cell membrane, a critical step for infection. acs.orgnih.gov This is often achieved by targeting viral glycoproteins, such as the gp41 transmembrane glycoprotein (B1211001) of HIV-1. acs.orgnih.gov

Another key target for indole derivatives is the viral replication complex. Studies on viruses like Dengue and Zika have shown that certain indole alkaloid derivatives can suppress viral infection by interfering with RNA replication and the assembly of new virus particles. asm.orgnih.govresearchgate.net For influenza viruses, some indole derivatives have been found to inhibit an early step in the replication cycle, likely virus adsorption or penetration into the host cell. nih.gov

The specific antiviral activity of this compound would be influenced by its substitution pattern. The presence of electron-withdrawing groups like chlorine and fluorine can modulate the electronic properties of the indole ring, potentially enhancing its binding affinity to viral protein targets.

A significant area of anti-HIV research involving indole derivatives is their role as non-nucleoside reverse transcriptase inhibitors (NNRTIs). hiv.gov NNRTIs are a cornerstone of HIV treatment and work by binding to a non-catalytic site on the HIV-1 reverse transcriptase (RT) enzyme. hiv.govnih.govnih.gov This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle. hiv.gov

The NNRTI binding pocket on the HIV-1 RT is hydrophobic, and the indole scaffold is well-suited to interact with this site. More than 30 structurally diverse classes of compounds have been identified as NNRTIs, many of which are heterocyclic in nature. nih.gov The development of potent NNRTIs often involves modifying the substituents on the core scaffold to optimize interactions within the binding pocket. nih.gov

While specific data on this compound as an NNRTI is not detailed in the provided search results, the structure-activity relationships of other indole-based NNRTIs suggest that the halogen substitutions at the 4 and 6 positions could play a role in its potential activity. The chloro and fluoro groups can influence the molecule's lipophilicity and electronic distribution, which are critical for effective binding to the NNRTI pocket of HIV-1 RT. Further research would be needed to determine the precise efficacy and binding mode of this specific compound.

Anticancer and Antiproliferative Activities

Derivatives of halogenated indoles have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and proliferation.

The indole nucleus is a key structural motif in many compounds that exhibit strong antiproliferative properties and the ability to induce programmed cell death (apoptosis) in cancer cells. google.com The introduction of chloro and fluoro substituents can enhance these activities.

Research has shown that derivatives of 5-chloro-indole exhibit potent antiproliferative effects. For example, a series of 5-chloro-indole-2-carboxylate derivatives demonstrated significant growth inhibition (GI50) against various cancer cell lines, with values ranging from 29 nM to 78 nM. mdpi.com One of the most potent compounds in this series, an m-piperidinyl derivative, had a GI50 of 29 nM, which was more potent than the reference drug erlotinib (B232) (GI50 = 33 nM). mdpi.com Similarly, indole-2-carboxamide derivatives have shown potent antiproliferative activity against breast cancer (MCF-7) cells, with GI50 values as low as 0.95 µM. nih.gov

The mechanism behind this antiproliferative activity is often linked to the induction of apoptosis. In acute myeloid leukemia (AML) cells, a novel indole-core-based compound reduced cell viability in a dose-dependent manner, killing 51% of AML cells at a concentration of 250 µg/mL. ircmj.com This cytotoxic effect was associated with the induction of apoptosis, which was confirmed by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. ircmj.com Other studies on 5-chloro-indole derivatives have confirmed their ability to induce apoptosis by activating key mediator proteins, including caspases 3, 8, and 9, and cytochrome C, while modulating the levels of Bax and Bcl2. nih.gov A novel indole derivative, LWX-473, was also found to enhance apoptosis in glucocorticoid-resistant Jurkat cells. imrpress.com

Indole Derivative ClassCancer Cell LineActivityKey FindingsReference
5-chloro-indole-2-carboxylate derivativesPanc-1 (Pancreatic), MCF-7 (Breast), A-549 (Lung)AntiproliferativeGI50 values ranging from 29 nM to 42 nM, outperforming erlotinib. mdpi.com
Indole-2-carboxamide derivativesMCF-7 (Breast)AntiproliferativePotent activity with GI50 values ranging from 0.95 µM to 1.50 µM. nih.gov
Indole-core compound (C18H10N2F6O)Acute Myeloid Leukemia (AML)Cytotoxic / ApoptoticInduced apoptosis in 50% of cells at 250µg/mL; modulated Bax/Bcl-2 levels. ircmj.com
Indole-sulfonamide derivative (4-chloro substituted)HepG2 (Liver), A549 (Lung), MOLT-3 (Leukemia)CytotoxicThe 4-chloro derivative was the most potent among monoindoles tested, with IC50 values of 69.68, 71.68, and 46.23 µM, respectively. acs.org

A key strategy in cancer therapy is to target cell division (mitosis). The indole scaffold is central to many natural anticancer agents, like vinca (B1221190) alkaloids, that function by disrupting microtubule dynamics. nih.gov Synthetic indole derivatives have been developed that similarly interfere with mitotic processes.

Studies on synthetic 6,7-annulated-4-substituted indole compounds have shown that they can inhibit the proliferation of human HL-60 tumor cells. invivogen.com After 24-48 hours of treatment, these compounds increased the mitotic index of the cells, suggesting an arrest in the M-phase of the cell cycle. invivogen.com Furthermore, these derivatives stimulated the formation of bi-nucleated and multi-nucleated cells, which indicates a failure of cytokinesis, the final step of cell division where the cytoplasm is divided. invivogen.com This disruption of mitosis and cytokinesis can lead to genomic instability and ultimately trigger apoptosis in the cancer cells. invivogen.com

The disruption of mitosis by indole derivatives is frequently caused by their direct interaction with tubulin, the protein subunit of microtubules. mdpi.com Microtubules are essential for the formation of the mitotic spindle, which segregates chromosomes during cell division. nih.gov Indole-based compounds can act as tubulin polymerization inhibitors, preventing the assembly of microtubules and thereby arresting the cell cycle. nih.govnih.gov

Many of these indole derivatives target the colchicine (B1669291) binding site on β-tubulin. nih.govnih.gov The binding of these small molecules to this site prevents the tubulin dimers from polymerizing into microtubules. nih.gov Structure-activity relationship studies have revealed that substitutions on the indole ring are crucial for this activity. For instance, the presence of a methyl group at the N-1 position of the indole can significantly enhance antitubulin activity. nih.gov The development of various classes of indole derivatives, including aroylindoles, arylthioindoles, and fused indoles, has led to potent tubulin polymerization inhibitors with IC50 values in the nanomolar and low-micromolar range. mdpi.comnih.gov This mechanism ultimately leads to G2/M phase cell cycle arrest and apoptosis. nih.gov

Protein kinases are critical regulators of cell signaling pathways that control cell proliferation, survival, and differentiation. nih.gov Their dysregulation is a hallmark of cancer, making them prime targets for anticancer drug development. The indole nucleus serves as a versatile scaffold for designing potent kinase inhibitors. nih.gov

Derivatives of chloro- and fluoro-substituted indoles have been shown to inhibit a wide array of kinases. For example, a series of 5-chloro-indole-2-carboxylate derivatives were developed as potent inhibitors of mutant forms of the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, which are key drivers in several cancers. mdpi.com The most potent of these compounds inhibited EGFRT790M with an IC50 value of 68 nM, making it more effective than the reference inhibitor erlotinib. mdpi.com

Other halogenated indole and oxindole (B195798) derivatives have been found to inhibit different kinases, including Cyclin-Dependent Kinase 2 (CDK2), FMS-like Tyrosine Kinase 3 (FLT3), and Transforming growth factor-beta-activated kinase 1 (TAK1). nih.govlookchem.comnih.gov The dual inhibition of multiple kinases is a particularly attractive strategy to overcome drug resistance. For instance, a 6-chloro oxindole derivative was identified as a potent dual inhibitor of FLT3 and CDK2, targets critically involved in acute myeloid leukemia and colorectal cancer. nih.gov

Indole/Oxindole Derivative ClassTarget Kinase(s)Potency (IC50)Therapeutic AreaReference
5-chloro-indole-2-carboxylateEGFRT790M68 nMCancer (e.g., NSCLC) mdpi.com
5-chloro-indole-2-carboxylateBRAFV600EPotent antiproliferative activity (IC50 = 0.96 µM against LOX-IMVI cell line)Cancer (e.g., Melanoma) mdpi.com
Indole-2-carboxamide (5-chloro substituted)EGFR / CDK289 nM (EGFR), Potent CDK2 inhibitionCancer (Multi-target) nih.gov
6-chloro oxindoleFLT3 / CDK2Potent dual inhibitionLeukemia, Colon Cancer nih.gov
5-chloro oxindoleTAK1Effective inhibitionInflammatory Diseases, Cancer lookchem.com

Anti-inflammatory and Immunomodulatory Effects

Beyond their anticancer properties, indole derivatives have also been investigated for their ability to modulate inflammatory and immune responses. Chronic inflammation is a known contributor to various diseases, including cancer.

Halogenated indole derivatives have shown promise as anti-inflammatory agents. nih.govacs.org For example, oxindole conjugates with chloro or fluoro substituents demonstrated potent anti-inflammatory activity, with some derivatives showing up to 85% inhibition in relevant assays, surpassing the efficacy of the standard drug indomethacin. nih.gov The mechanism of action for many of these compounds involves the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2). nih.govmdpi.com

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, triggering inflammatory and interferon responses. frontiersin.org While essential for host defense, aberrant activation of this pathway can lead to autoinflammatory diseases. osti.gov Consequently, inhibitors of the cGAS-STING pathway are of significant therapeutic interest.

Recent discoveries have identified indole derivatives as potent modulators of this pathway. A synthetic indole-derivative, H-151, has been characterized as a potent, irreversible, and selective inhibitor of STING. invivogen.com This molecule acts by covalently binding to a specific cysteine residue (Cys91) on the STING protein, which blocks essential downstream signaling steps like palmitoylation and clustering. invivogen.com Furthermore, a patent has described novel indole derivatives designed specifically as cGAS inhibitors for the treatment of autoimmune and autoinflammatory diseases. google.com This indicates that the indole scaffold is a viable starting point for developing drugs that can modulate the cGAS-STING pathway for therapeutic benefit in inflammatory conditions.

Modulation of Inflammatory Responses

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous anti-inflammatory agents like Indomethacin. nih.gov Derivatives of the this compound skeleton are being investigated for their potential to modulate inflammatory pathways. The anti-inflammatory action of indole derivatives is often attributed to their ability to inhibit key enzymes and signaling pathways involved in inflammation, such as cyclooxygenases (COXs) and the production of pro-inflammatory cytokines. nih.govrsc.org

Research into various substituted indole derivatives has demonstrated significant anti-inflammatory effects. For instance, certain indole-chalcone hybrids have been shown to inhibit carrageenan-induced paw edema in animal models, a classic test for acute inflammation. nih.govacs.org One study highlighted a derivative that produced a 61.74% inhibition in acetic acid-induced writhing, indicating potent analgesic and anti-inflammatory properties. acs.org Similarly, novel indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been synthesized and shown to effectively inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells. rsc.org

The presence of halogen atoms like chlorine and fluorine on the indole ring can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution. These modifications can enhance binding affinity to target enzymes and improve pharmacokinetic profiles. For example, oxindole derivatives bearing a chloro or fluoro substituent have shown very high potency in in-vitro anti-inflammatory assays, in some cases surpassing the reference drug, indomethacin. nih.gov While direct studies on this compound are limited, the consistent anti-inflammatory activity observed in structurally related halogenated indoles suggests that this scaffold is a promising starting point for the development of new anti-inflammatory agents. jyoungpharm.orgresearchgate.net

Table 1: Anti-Inflammatory Activity of Selected Indole Derivatives

Compound Type Model/Assay Key Findings Reference
Indole-chalcone hybrid Acetic acid-induced writhing (in vivo) Highest inhibition of 61.74% acs.org
Indole-2-formamide hybrid LPS-induced cytokine release (in vitro) Potent inhibition of NO, IL-6, and TNF-α rsc.org
Oxindole-imine derivative Protein denaturation inhibition (in vitro) Chloro/fluoro substituted derivatives showed 81-85% inhibition nih.gov
N-biphenyl-chloro-indolyl-diamine Albumin denaturation inhibition (in vitro) Strong, dose-dependent anti-inflammatory action jyoungpharm.org

Other Investigated Biological Activities

Beyond their anti-inflammatory potential, derivatives of the indole core structure have been explored for a wide array of other pharmacological activities.

Indole and its derivatives are a promising source for the discovery of novel antidiabetic drugs. nih.gov Their mechanisms of action often involve the inhibition of key enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism, or through the modulation of targets like Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-γ. nih.govrsc.org

For example, a series of novel rhodanine-fused spiro[pyrrolidine-2,3'-oxindoles] demonstrated potent in vitro α-amylase inhibitory activity, with IC50 values ranging from 1.49 to 3.06 µM, comparable to the standard drug acarbose (B1664774) (IC50 = 1.56 µM). nih.gov Another study on 2-imino-2H-chromene-6-sulfonamide derivatives, which can be considered bioisosteres of certain indole structures, showed significant inhibitory activity against both α-amylase and α-glucosidase, as well as potent PPAR-γ activation. rsc.org The discovery of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists further highlights the potential for chloro- and fluoro-substituted aromatic compounds in modulating metabolic targets. nih.gov Although direct evidence for this compound is not yet established, the extensive research on related structures suggests this scaffold could be a valuable template for designing new antidiabetic agents. nih.gov

The 7-chloroquinoline (B30040) scaffold, a key component of widely used antimalarial drugs like chloroquine (B1663885) and amodiaquine (B18356), is structurally related to the indole core. nih.govmdpi.com Research has focused on modifying these structures to overcome growing drug resistance. The introduction of fluorine and chlorine atoms into amodiaquine analogues has been a key strategy. nih.gov

A study on 4'-fluoro and 4'-chloro analogues of amodiaquine identified candidates with potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govunimi.it Specifically, 4'-Fluoro-N-tert-butylamodiaquine was highlighted for its potent activity, good oral bioavailability, and acceptable safety profile. nih.gov The mechanism of action for these 4-aminoquinoline (B48711) derivatives often involves the inhibition of β-hematin formation in the parasite, preventing the detoxification of heme. mdpi.comunimi.it The substitution of a fluorine atom for a hydroxyl group was found to maintain or enhance antimalarial potency, while a chlorine atom at the C6 position of the quinoline (B57606) ring was also shown to be superior for antiplasmodial activity in other series. nih.govnih.gov These findings underscore the potential of incorporating a 4-chloro-6-fluoro aromatic moiety, such as that from the this compound scaffold, into larger structures to develop new antimalarial agents.

Inhibitors of cholinesterases, particularly acetylcholinesterase (AChE), are cornerstone therapies for managing the symptoms of Alzheimer's disease. nih.gov The indole nucleus is a frequently utilized scaffold in the design of new cholinesterase inhibitors. Various indole derivatives, including indole-2-carbohydrazides, bis-indolyl imines, and indole-based sulfonamides, have demonstrated significant AChE inhibitory activity. rsc.org

In a structure-based design study, the introduction of a chlorine or fluorine atom to an N-benzylpiperidinyl moiety of an inhibitor was suggested to improve activity against butyrylcholinesterase (BuChE). nih.gov A synthesized m-chloro derivative showed increased activity against both AChE and BuChE compared to its unsubstituted parent compound. nih.gov Furthermore, certain synthesized indole amines exhibited potent acetylcholinesterase inhibition with IC50 values (4.28 and 4.66 μM) comparable to the standard drug galantamine (4.15 μM). rsc.org These results indicate that the strategic placement of halogen atoms, such as in the this compound structure, could be a viable strategy for developing potent new anticholinesterase agents.

Many indole derivatives have been shown to possess significant antioxidant properties, acting as free radical scavengers. nih.gov This activity is often linked to the indole nitrogen's ability to donate a hydrogen atom, stabilizing free radicals. The nature and position of substituents on the indole ring can greatly modulate this activity.

Studies on indole hydrazones have shown that the presence of hydroxyl, methoxy, or amino groups on an attached aryl ring can confer good antioxidant activity as measured by DPPH, FRAP, and ORAC assays. nih.gov In another study, chloro and nitro indolinone derivatives were evaluated for their antioxidant potential. frontiersin.org Both (Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one and (Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one demonstrated concentration-dependent radical scavenging activity against both DPPH and ABTS radicals. frontiersin.org Similarly, highly functionalized and lipophilic fluoroquinolone derivatives, which share some structural similarities with halogenated indoles, also showed prominent DPPH radical scavenging capacities. researchgate.net These findings suggest that the this compound core, with its electron-withdrawing halogen substituents, could serve as a basis for developing novel antioxidant compounds.

Table 2: Summary of Other Investigated Biological Activities for Indole Derivatives

Activity Target/Mechanism Example Derivative Class Key Findings Reference
Antidiabetic α-Amylase Inhibition Spirooxindole Pyrrolidines IC50 values (1.49 - 3.06 µM) comparable to acarbose. nih.gov
Antimalarial β-Hematin Inhibition 4'-Fluoro/Chloro Amodiaquine Analogues Potent activity against resistant P. falciparum strains. nih.gov
Anticholinesterase Acetylcholinesterase (AChE) Inhibition Indole Amines IC50 values (4.28 - 4.66 μM) comparable to galantamine. rsc.org
Antioxidant DPPH/ABTS Radical Scavenging Chloro Indolinones Concentration-dependent free radical scavenging activity. frontiersin.org

Pharmacophore Identification and Lead Optimization

Pharmacophore modeling is a crucial tool in modern drug discovery, used to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. science.govgrafiati.com For a scaffold like this compound, a pharmacophore model would typically include features such as a hydrogen bond donor (the indole N-H), aromatic rings, and potentially hydrophobic features or hydrogen bond acceptors depending on the target. science.gov

The chlorine and fluorine atoms on the this compound ring play a significant role in defining its potential as a pharmacophore fragment.

Electronic Effects : Both are electron-withdrawing groups, which can influence the acidity of the N-H proton and the electron density of the aromatic system, affecting potential π-π stacking or cation-π interactions with a biological target.

Lipophilicity : Halogens increase the lipophilicity of the molecule, which can enhance membrane permeability and access to hydrophobic binding pockets. The "methyl-chloro equivalence" is a concept where a chlorine atom can sometimes mimic the size and lipophilicity of a methyl group. chemrxiv.org

Halogen Bonding : The chlorine atom, in particular, can act as a halogen bond donor, forming a specific, directional non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a protein's active site. This has been increasingly recognized as a valuable interaction to exploit in lead optimization. chemrxiv.org

Lead optimization is the iterative process of modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov Starting with the this compound core, optimization strategies could involve:

Substitution at other positions : Introducing various functional groups at the C2, C3, C5, or C7 positions of the indole ring to probe for additional interactions with the target protein.

Modification of the N-H group : Alkylation or acylation of the indole nitrogen to explore different binding modes or to modulate the compound's properties.

Isosteric replacement : Replacing the chlorine or fluorine atoms with other groups (e.g., methyl, trifluoromethyl, cyano) to fine-tune electronic and steric properties, a strategy often guided by computational methods like free energy perturbation (FEP) calculations. chemrxiv.orgnih.gov

By combining pharmacophore modeling with structure-activity relationship (SAR) studies, medicinal chemists can rationally design derivatives of this compound with enhanced biological activity and improved drug-like properties. nih.gov

Lack of Publicly Available Research Hinders Comprehensive Analysis of this compound in Medicinal Chemistry

Consequently, a detailed article structured around the specific subsections of "Design and Synthesis of Novel Analogs" and "In Vitro and In Vivo Efficacy Studies" cannot be generated at this time. Constructing such an article would necessitate access to proprietary research data or published studies that are not currently indexed in publicly accessible scientific databases.

The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic placement of halogen atoms, such as chlorine and fluorine, is a common tactic employed by medicinal chemists to modulate a compound's physicochemical properties, including its metabolic stability, binding affinity, and membrane permeability. However, the specific substitution pattern of 4-chloro-6-fluoro on the indole ring does not appear to be widely explored or reported in peer-reviewed journals.

While general synthetic methods for creating substituted indoles are well-documented, specific protocols and strategic design principles for derivatizing the this compound core are absent from the available literature. Similarly, there is a lack of published in vitro and in vivo data that would be necessary to populate efficacy tables and discuss the pharmacological potential of any such derivatives.

Therefore, until research focusing specifically on the medicinal chemistry of this compound and its analogs is published, a comprehensive and scientifically accurate article meeting the specified requirements cannot be produced.

Advanced Applications and Emerging Research Areas

Role in Advanced Materials Development

The indole (B1671886) nucleus is a key component in a variety of materials, including dyes, polymers, and biological systems. The incorporation of 4-chloro-6-fluoro-1H-indole into polymeric structures can lead to materials with tailored electronic and photophysical properties. The electron-deficient nature of this substituted indole can influence the polymer's conductivity, thermal stability, and morphology.

Recent research has highlighted the potential of indole-based derivatives in the development of organic semiconductors. For instance, 6,6'-dithienylindigo and its polymeric derivatives have been shown to be air-stable organic semiconductors with ambipolar charge transport properties. While not directly involving this compound, these findings suggest that the incorporation of halogenated indole moieties could be a promising strategy for designing new organic electronic materials with enhanced stability and performance.

The synthesis of 4-chloro indole compounds has been a subject of interest, with methods being developed for their large-scale preparation. This accessibility paves the way for their broader application in materials science, including the synthesis of conductive polymers and stimuli-responsive materials.

Applications in Organic Solar Cells and Non-Linear Optical Chromophores

The field of organic electronics is continually seeking new materials with optimized properties for applications in devices such as organic solar cells (OSCs) and for non-linear optical (NLO) applications. The unique electronic characteristics of this compound make it an attractive candidate for incorporation into such materials.

Organic Solar Cells: Dye-sensitized solar cells (DSSCs) are a promising photovoltaic technology that relies on the light-harvesting properties of organic dyes. Indole derivatives have been explored as components of sensitizers in DSSCs. For example, novel thieno[3,2-b]indole-based organic dyes have been co-sensitized with porphyrin sensitizers to achieve high power conversion efficiencies. While specific studies on this compound in this context are emerging, its electron-withdrawing substituents could be strategically employed to tune the energy levels of the dye, facilitating efficient electron injection and regeneration processes.

Non-Linear Optical Chromophores: Non-linear optical (NLO) materials are crucial for a range of applications in photonics and optoelectronics, including optical data processing and telecommunications. utwente.nljhuapl.edu The design of NLO chromophores often involves creating molecules with a large first-order hyperpolarizability. The introduction of a small chromophore into a main chromophore structure has been shown to significantly enhance the electro-optic coefficient. nih.gov Research on indole derivatives has demonstrated their potential as NLO materials, with computational and experimental studies revealing high values of dipole moment, linear polarizability, and first-order hyperpolarizability. researchgate.net The presence of halogen atoms in the indole ring can further modulate these properties.

Chromophore Design Strategy Key Findings Potential Role of this compound
Introduction of a small chromophore into a main chromophoreCan greatly improve the electro-optic coefficientThe this compound moiety could serve as a key building block in the design of such multi-chromophoric systems.
DFT calculations on indole derivativesShow high values of dipole moment, polarizability, and hyperpolarizability. researchgate.netThe specific electronic properties of this compound could be leveraged to design chromophores with enhanced NLO responses.

Catalysis and Organic Transformations

The halogenated indole scaffold of this compound presents opportunities for its use in catalysis and as a substrate in various organic transformations. The chlorine and fluorine atoms can influence the reactivity of the indole ring and provide handles for further functionalization through cross-coupling reactions.

Catalysis: Transition metal complexes with indole-based ligands have been investigated for their catalytic activities. While direct catalytic applications of this compound are still an area of active research, the principles of ligand design in asymmetric catalysis suggest its potential. Chiral ligands are crucial for enantioselective transformations, and the indole framework can be modified to create novel ligand scaffolds. For instance, C1-symmetric tridentate ligands have been designed for the enantioselective dearomative [3 + 2] annulation of indoles. nih.gov The electronic properties of this compound could be exploited in the design of ligands for various catalytic processes, including asymmetric catalysis. acs.org

Organic Transformations: The presence of a chlorine atom at the 4-position makes this indole derivative a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions. rsc.orgnih.gov These reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. The site-selectivity of such reactions on dihalogenated heteroarenes can often be controlled by the choice of ligand and reaction conditions, allowing for the selective functionalization of the indole core. nih.gov

Furthermore, the halogenation of indoles is a significant transformation in organic synthesis. Green methods for the halogenation of indoles using oxone-halide systems have been developed, providing environmentally friendly routes to haloindoles. nih.gov These halogenated indoles, including derivatives of this compound, can then serve as versatile intermediates for the synthesis of more complex molecules.

Catalytic Application/Transformation Description Relevance of this compound
Asymmetric CatalysisUse of chiral metal complexes to synthesize enantiomerically pure compounds.Can be a precursor for novel chiral ligands. nih.govacs.org
Palladium-Catalyzed Cross-CouplingFormation of C-C bonds using a palladium catalyst. rsc.orgnih.govThe chloro-substituent serves as a handle for coupling reactions. nih.gov
Halogenation ReactionsIntroduction of halogen atoms onto the indole ring. nih.govIt is a product of such reactions and a precursor for further transformations.

Development of Chemical Probes and Biological Tools

The indole scaffold is a common feature in fluorescent molecules, and its derivatives are widely used in the development of chemical probes and biological tools for sensing and imaging. rsc.org The photophysical properties of the indole ring can be fine-tuned by the introduction of various substituents.

Fluorescent Probes: Indole-based fluorescent probes have been designed for the detection of a variety of analytes, including metal ions, anions, and biologically relevant small molecules. rsc.orgnih.gov For example, indole-substituted flavonol-based fluorescent probes have been developed for the detection of cysteine. rsc.org The fluorescence properties of these probes are often based on mechanisms such as excited-state intramolecular proton transfer (ESIPT) or photoinduced electron transfer (PET). The electron-withdrawing nature of the chlorine and fluorine atoms in this compound can significantly influence the electronic structure and photophysical properties of fluorescent dyes derived from it. This can lead to probes with altered emission wavelengths, quantum yields, and sensitivities.

Indole-based chemosensors have also been developed for the detection of specific ions. For instance, an indole-based chemosensor has been synthesized for the detection of fluoride ions, exhibiting a "turn-on" fluorescence response. spectroscopyonline.com Another example is the development of indole-based fluorescent probes for benzenethiols. nih.gov

Type of Probe Target Analyte Sensing Mechanism Potential of this compound
Flavonol-based probeCysteine rsc.orgModulation of ESIPTHalogen substitution can tune photophysical properties.
Carbohydrazide-based sensorFluoride ion spectroscopyonline.comHydrogen bonding interactionsCan serve as a core scaffold for new sensors.
Bodipy-based probeBenzenethiols nih.govNucleophilic aromatic substitutionThe chloro-substituent could be a reactive site for probe development.
ChemosensorsMetal ions nih.govCoordination-based fluorescence changesCan be functionalized to create selective metal ion sensors.

Future Perspectives in Drug Discovery and Development

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. The introduction of halogen atoms, particularly chlorine and fluorine, into drug candidates is a common strategy to modulate their physicochemical and pharmacokinetic properties.

The presence of both chlorine and fluorine in this compound makes it a particularly interesting starting material for drug discovery programs. Fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability. jhuapl.edu Chlorine can also significantly impact potency and pharmacokinetic parameters. mdpi.com

Kinase Inhibitors: Protein kinases are important targets in cancer therapy, and many kinase inhibitors contain a heterocyclic core. Oxindole (B195798) derivatives, which are structurally related to indoles, have been investigated as inhibitors of Aurora A kinase. nih.gov The this compound scaffold could be used to design novel kinase inhibitors, with the halogen atoms potentially forming key interactions within the ATP-binding site of the target kinase. nih.govresearchgate.net

Pharmacophore Modeling and QSAR: Computational methods such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are essential tools in modern drug design. science.govnih.gov These methods can be used to identify the key structural features required for biological activity and to predict the potency of new compounds. The this compound core can be used as a template for the design of new compound libraries for screening against various biological targets.

The continued exploration of the chemical space around the this compound scaffold is expected to yield novel compounds with interesting biological activities and potential therapeutic applications.

Conclusion

Summary of Key Findings on 4-chloro-6-fluoro-1H-indole

This compound is a synthetically accessible halogenated indole (B1671886) derivative with potential applications in various fields, particularly in medicinal chemistry. While specific experimental data for this compound is limited in publicly available literature, its chemical behavior can be inferred from the well-established chemistry of related haloindoles.

Key findings suggest that plausible synthetic routes to this compound likely involve classical indole syntheses such as the Fischer, Leimgruber-Batcho, or related methods, starting from appropriately substituted anilines or nitrotoluenes. The physicochemical properties of the compound are influenced by the presence of both chloro and fluoro substituents, which affect its polarity, lipophilicity, and spectroscopic characteristics.

The reactivity of the this compound scaffold is expected to be characteristic of other indoles, with the pyrrole (B145914) ring being susceptible to electrophilic substitution, primarily at the C3 position. The N-H proton can be deprotonated to form an indolyl anion, allowing for N-alkylation or N-acylation. The halogen substituents on the benzene (B151609) ring can also participate in various transition-metal-catalyzed cross-coupling reactions, offering avenues for further structural diversification.

The primary interest in this compound lies in its potential as a building block in drug discovery. The unique combination of chlorine and fluorine atoms can impart favorable properties to lead compounds, including enhanced metabolic stability and improved binding affinity to biological targets. Its structural similarity to other biologically active haloindoles suggests potential for its derivatives to exhibit a range of pharmacological activities, including antimicrobial and anticancer properties.

Outstanding Research Questions and Future Directions

Despite its potential, significant gaps remain in the scientific understanding of this compound. Future research should focus on several key areas to fully elucidate its chemical profile and unlock its potential applications.

Key outstanding research questions include:

Optimized Synthesis: What are the most efficient and scalable synthetic routes to produce this compound with high purity and yield? Direct comparison of different synthetic strategies, such as the Fischer, Leimgruber-Batcho, and palladium-catalyzed cyclization methods, would be highly valuable.

Detailed Physicochemical and Spectroscopic Characterization: What are the precise experimental values for its melting point, boiling point, solubility, and pKa? A comprehensive spectroscopic analysis, including 1H NMR, 13C NMR, 19F NMR, IR, and mass spectrometry, is necessary to provide a complete and unambiguous structural characterization.

Chemical Reactivity Profile: How does the interplay of the chloro and fluoro substituents influence the regioselectivity and reactivity of the indole core in various chemical transformations? Systematic studies on its electrophilic substitution, metalation, and cross-coupling reactions are needed to establish a detailed reactivity map.

Exploration of Biological Activity: What is the full spectrum of biological activities associated with derivatives of this compound? Screening of a library of its derivatives against a wide range of biological targets, including enzymes, receptors, and microbial strains, could uncover novel therapeutic leads.

Structure-Activity Relationship (SAR) Studies: How do different substituents on the this compound scaffold influence its biological activity? The development of robust SAR models would be crucial for the rational design of more potent and selective drug candidates.

Addressing these research questions will provide a more complete understanding of the chemical and biological properties of this compound and pave the way for its potential application in the development of new therapeutics and functional materials.

Q & A

Basic: What are the key physicochemical properties of 4-chloro-6-fluoro-1H-indole, and how are they experimentally characterized?

Answer:
The compound has a molecular formula of C₈H₅ClFN (MW: 169.59 g/mol) and features a fused benzene-pyrrole ring system with chlorine and fluorine substituents at positions 4 and 6, respectively . Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C/¹⁹F NMR to confirm substituent positions and purity (e.g., coupling patterns for fluorine and aromatic protons) .
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) for molecular ion verification .
  • Chromatography: Thin-layer chromatography (TLC) and column chromatography to assess purity and isolate intermediates .
  • Crystallography: Single-crystal X-ray diffraction (using SHELXL ) for 3D structural validation.

Basic: What synthetic routes are commonly employed to prepare this compound?

Answer:
While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous indole derivatives are synthesized via:

  • Fischer Indole Synthesis: Cyclization of phenylhydrazines with ketones under acidic conditions.
  • Cross-Coupling Reactions: Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce halogens .
  • Functional Group Interconversion: Fluorination/chlorination of precursor indoles using agents like Selectfluor or N-chlorosuccinimide (NCS) .
    Optimization Tip: Solvent choice (e.g., PEG-400/DMF mixtures) and catalysts (e.g., CuI for azide-alkyne cycloadditions) can improve yields .

Advanced: How can crystallographic data resolve structural ambiguities in halogenated indoles like this compound?

Answer:
Crystallography is critical for validating substituent positions and intermolecular interactions:

  • Software Tools: SHELXL refines structural models against diffraction data, while OLEX2 integrates solution, refinement, and visualization.
  • Key Parameters:
    • Twinned Data Handling: SHELXL’s twin refinement for high-symmetry crystals.
    • Disorder Modeling: Partial occupancy refinement for flexible substituents.
  • Validation Metrics: R-factor, wR₂, and goodness-of-fit (GOF) ensure model accuracy .

Advanced: How do electronic effects of chloro and fluoro substituents influence the reactivity of this compound in electrophilic substitution reactions?

Answer:
The electron-withdrawing nature of Cl and F deactivates the indole ring, directing electrophiles to specific positions:

  • Fluorine’s Ortho/Para-Directing Effect: Despite being EWG, fluorine’s resonance donation can stabilize intermediates at C5 or C7 .
  • Chlorine’s Meta-Directing Effect: Chlorine’s stronger inductive effect dominates, favoring substitution at C3 or C5.
    Experimental Validation:
  • Nitration/Sulfonation: Track regioselectivity via LC-MS or ¹H NMR .
  • Competitive Studies: Compare reaction rates with non-halogenated indoles to quantify substituent effects.

Advanced: How can researchers address contradictions in reported biological activities of halogenated indoles?

Answer:
Discrepancies may arise from impurities, assay conditions, or structural misassignments. Mitigation strategies include:

  • Purity Assurance: Validate compounds via HPLC (>95% purity) and elemental analysis .
  • Structural Confirmation: Cross-check NMR/X-ray data with computational models (e.g., DFT-optimized geometries).
  • Assay Standardization: Replicate studies under controlled conditions (pH, temperature, solvent) .
  • Meta-Analysis: Use statistical tools to reconcile conflicting datasets (e.g., outlier detection, sensitivity analysis) .

Basic: What spectroscopic techniques are most effective for monitoring reactions involving this compound?

Answer:

  • Real-Time Monitoring:
    • UV-Vis Spectroscopy: Track reaction progress via absorbance shifts (e.g., π→π* transitions).
    • In Situ NMR: Observe intermediate formation in deuterated solvents.
  • Post-Reaction Analysis:
    • 19F NMR: Detect fluorinated byproducts with high sensitivity .
    • GC-MS: Identify volatile intermediates.

Advanced: What computational methods support the design of this compound derivatives with enhanced bioactivity?

Answer:

  • Docking Studies: Predict binding affinities to target proteins (e.g., kinases) using AutoDock Vina.
  • QSAR Modeling: Corrogate substituent effects (Cl/F) with bioactivity via Hammett σ constants .
  • MD Simulations: Assess stability of ligand-receptor complexes under physiological conditions.

Basic: What safety precautions are critical when handling this compound in the laboratory?

Answer:

  • Storage: Inert atmosphere (Ar/N₂), 2–8°C .
  • PPE: Gloves, goggles, and fume hood use to avoid inhalation/skin contact.
  • Waste Disposal: Halogenated waste streams to prevent environmental contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.